molecular formula C39H43N5O7 B12599396 D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-04-6

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12599396
CAS No.: 644997-04-6
M. Wt: 693.8 g/mol
InChI Key: KIFZRFPARPUUGZ-BHGLIUJXSA-N
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Description

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: D-alanine, D-phenylalanine, D-tyrosine, and two additional D-phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid analogs during SPPS.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can yield free thiol groups.

Scientific Research Applications

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, modulating biological pathways. The aromatic residues (phenylalanine and tyrosine) play a crucial role in these interactions through hydrophobic and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine: Similar structure but with an additional tyrosine residue.

    D-Phenylalanine, D-lysyl-D-alanyl-D-phenylalanyl-D-tyrosyl-D-α-aspartyl-D-lysyl-D-valyl-D-phenylalanyl-D-α-glutamyl-D-lysyl-D-phenylalanyl-D-lysyl-D-α-glutamyl-D-alanyl: A more complex peptide with additional amino acids.

Uniqueness

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple aromatic residues, which contribute to its distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

644997-04-6

Molecular Formula

C39H43N5O7

Molecular Weight

693.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C39H43N5O7/c1-25(40)35(46)41-31(21-26-11-5-2-6-12-26)36(47)43-33(23-29-17-19-30(45)20-18-29)37(48)42-32(22-27-13-7-3-8-14-27)38(49)44-34(39(50)51)24-28-15-9-4-10-16-28/h2-20,25,31-34,45H,21-24,40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49)(H,50,51)/t25-,31-,32-,33-,34-/m1/s1

InChI Key

KIFZRFPARPUUGZ-BHGLIUJXSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N

Origin of Product

United States

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